molecular formula C11H13Cl2NO4S2 B2433754 ((2,6-Dichlorophenyl)sulfonyl)methionine CAS No. 1009262-71-8

((2,6-Dichlorophenyl)sulfonyl)methionine

Cat. No.: B2433754
CAS No.: 1009262-71-8
M. Wt: 358.25
InChI Key: DNWPAUWVUOSNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2,6-Dichlorophenyl)sulfonyl)methionine is a chemical compound with the molecular formula C11H13Cl2NO4S2 and a molecular weight of 358.27 g/mol . It is also known by its IUPAC name, N-(2,6-dichlorophenyl)sulfonylhomocysteine . This compound is characterized by the presence of a sulfonyl group attached to a methionine backbone, with two chlorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,6-Dichlorophenyl)sulfonyl)methionine typically involves the reaction of methionine with 2,6-dichlorobenzenesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . Purification of the product is achieved through crystallization or chromatography techniques to obtain high purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

((2,6-Dichlorophenyl)sulfonyl)methionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ((2,6-Dichlorophenyl)sulfonyl)methionine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of sulfonyl-containing compounds, which are important in various chemical reactions and processes .

Biology

In biological research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also used in the synthesis of biologically active molecules that can interact with specific enzymes or receptors .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate enzyme activity and its potential use in drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2,6-Dichlorophenyl)sulfonyl)methionine is unique due to its combination of a methionine backbone with a dichlorophenyl sulfonyl group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWPAUWVUOSNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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